molecular formula C12H7NO4 B138354 3-Amino-4-hydroxy-1,8-naphthalic anhydride CAS No. 134870-46-5

3-Amino-4-hydroxy-1,8-naphthalic anhydride

Cat. No.: B138354
CAS No.: 134870-46-5
M. Wt: 229.19 g/mol
InChI Key: SJFVWWDXFVIHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Amino-4-hydroxy-1,8-naphthalic anhydride, a derivative of 1,8-Naphthalimide (NIs), has been widely used as a fluorescent molecule in biological, chemical, and medical fields . NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Mode of Action

The compound interacts with its targets through an aromatic nucleophilic substitution reaction . The interaction results in a change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Biochemical Pathways

The affected pathways involve the fluorescence properties of the compound. The compound shows high stability and various fluorescence properties under different conditions . These properties are utilized in the design of fluorescent chemosensors for the detection of various molecules .

Pharmacokinetics

It’s noted that one major limitation for nis is their low solubility in aqueous media , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its fluorescence properties. The compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as pH and solvent type. Moreover, the compound shows high stability and various fluorescence properties under different conditions .

Preparation Methods

The synthesis of 3-Amino-4-hydroxy-1,8-naphthalic anhydride typically involves the starting material 1,8-naphthalic anhydride. One common method includes a solvent-free synthesis under microwave irradiation conditions . The reaction involves the use of specific reagents and conditions to achieve high yield and reproducibility. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-Amino-4-hydroxy-1,8-naphthalic anhydride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Amino-4-hydroxy-1,8-naphthalic anhydride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFVWWDXFVIHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 2
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 3
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 4
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 5
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 6
3-Amino-4-hydroxy-1,8-naphthalic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.